N,N-Dibenzoyl-2'-deoxyadenosine
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Overview
Description
N-Benzoyl-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound that features a purine base linked to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the purine base, followed by the introduction of the tetrahydrofuran ring and subsequent benzoylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to hydroxyl groups.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the synthesis of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-Benzoyl-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzoyl-N-(9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide include other benzamide derivatives and purine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a purine base with a benzamide group and the presence of a tetrahydrofuran ring. These features may confer unique chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
6711-37-1 |
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Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-benzoyl-N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C24H21N5O5/c30-12-18-17(31)11-19(34-18)28-14-27-20-21(28)25-13-26-22(20)29(23(32)15-7-3-1-4-8-15)24(33)16-9-5-2-6-10-16/h1-10,13-14,17-19,30-31H,11-12H2/t17-,18+,19+/m0/s1 |
InChI Key |
WLTBUTVYURQDEF-IPMKNSEASA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3N(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)CO)O |
Origin of Product |
United States |
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